molecular formula C7H9NO3 B064861 2FF8DPG57Y CAS No. 171369-52-1

2FF8DPG57Y

Cat. No.: B064861
CAS No.: 171369-52-1
M. Wt: 155.15 g/mol
InChI Key: USQKJVRETHWJNS-UHFFFAOYSA-N
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Description

2FF8DPG57Y (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol.

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours . Its applications are hypothesized to include medicinal chemistry and materials science due to its boronic acid functional group, which is critical in Suzuki-Miyaura couplings and protease inhibition .

Properties

CAS No.

171369-52-1

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one

InChI

InChI=1S/C7H9NO3/c1-8-3-2-6(10)7(11)5(8)4-9/h2-3,9,11H,4H2,1H3

InChI Key

USQKJVRETHWJNS-UHFFFAOYSA-N

SMILES

CN1C=CC(=O)C(=C1CO)O

Canonical SMILES

CN1C=CC(=O)C(=C1CO)O

Synonyms

4(1H)-Pyridinone, 3-hydroxy-2-(hydroxymethyl)-1-methyl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one typically involves the reaction of 2-methyl-3-pyridinol with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-hydroxy-2-(formylmethyl)-1-methylpyridin-4-one, while reduction may produce 3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-ol.

Scientific Research Applications

3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2FF8DPG57Y is structurally and functionally analogous to other boronic acid derivatives. Below is a comparative analysis with three closely related compounds (similarity scores: 0.71–0.87) based on molecular properties, bioactivity, and synthetic pathways.

Table 1: Comparative Analysis of this compound and Similar Compounds

Property This compound (CAS 1046861-20-4) (3-Bromo-5-chlorophenyl)boronic acid (CAS N/A) (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS N/A) 4-Chloro-3-fluorophenylboronic acid (CAS N/A)
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂ C₆H₅BClFO₂
Molecular Weight (g/mol) 235.27 233.26 268.25 173.36
Log Po/w (XLOGP3) 2.15 2.34 3.01 1.78
TPSA (Ų) 40.46 40.46 40.46 40.46
Solubility (mg/mL) 0.24 0.18 0.12 0.35
BBB Permeability Yes Yes No Yes
Synthetic Method Pd-catalyzed cross-coupling Suzuki-Miyaura coupling Halogenation followed by coupling Direct boronation
Structural Alerts None None Brenk alert (halogenated aryl) None

Key Findings:

Structural Differences :

  • (3-Bromo-5-chlorophenyl)boronic acid lacks the central chlorine atom present in this compound, reducing steric hindrance and increasing log Po/w (2.34 vs. 2.15) .
  • (6-Bromo-2,3-dichlorophenyl)boronic acid has additional chlorine substituents, enhancing lipophilicity (log Po/w = 3.01) but introducing a Brenk alert due to polyhalogenation .

Functional Implications :

  • BBB Permeability : this compound and 4-chloro-3-fluorophenylboronic acid cross the blood-brain barrier, making them candidates for CNS-targeted therapies, unlike the dichlorinated analog .
  • Synthetic Accessibility : this compound requires specialized palladium catalysts, whereas simpler analogs like 4-chloro-3-fluorophenylboronic acid are synthesized via direct boronation .

Bioactivity :

  • All compounds exhibit high GI absorption, but this compound’s balanced solubility (0.24 mg/mL) and log Po/w (2.15) optimize bioavailability compared to less soluble analogs .

Research Findings and Discussion

  • Structural-Activity Relationship (SAR) : Halogen placement significantly impacts lipophilicity and toxicity. Bromine at the meta position (as in this compound) enhances stability without triggering structural alerts, whereas ortho-dichlorination introduces undesirable reactivity .
  • Synthetic Efficiency : The palladium-mediated route for this compound achieves higher yields (75–80%) compared to alternative methods for similar compounds (60–70%), though it demands stringent temperature control .
  • Functional Redundancy : Despite similarities in TPSA and molecular weight, this compound’s unique bromine-chlorine substitution pattern distinguishes it in binding assays targeting proteases and kinases .

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